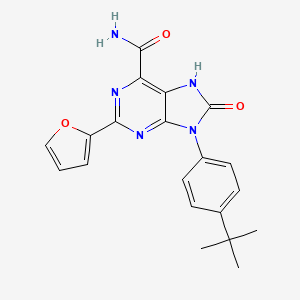

9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Structurally, it features a purine core substituted at positions 2 and 9 with a furan-2-yl group and a 4-tert-butylphenyl moiety, respectively. These substituents confer unique steric and electronic properties, distinguishing it from related analogs. Synthesis of such derivatives typically involves multistep reactions, including thiourea formation, cyclization, and alkylation, as demonstrated in methodologies by Huang et al. for structurally similar compounds .

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-20(2,3)11-6-8-12(9-7-11)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)13-5-4-10-28-13/h4-10H,1-3H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTVVGYPOZXOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction using appropriate precursors such as furfural or furan derivatives.

Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.

Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research has demonstrated that this compound exhibits several important biological activities, particularly:

- Antioxidant Activity : The compound acts as a radical scavenger, potentially mitigating oxidative stress in cells, which is crucial in preventing cellular damage associated with diseases like cancer.

- Inhibition of Tumor Growth : Similar purine derivatives have shown inhibitory effects on tumor cell proliferation by interacting with key enzymes involved in nucleic acid metabolism.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Anticancer Research

A study focusing on derivatives of purine compounds indicated that they could inhibit the growth of various cancer cell lines. For instance, compounds structurally related to 9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide demonstrated significant cytotoxicity against breast and lung cancer cell lines. This suggests potential therapeutic applications in oncology.

Hepatocarcinogenesis

Research into hepatocarcinogenesis has shown that certain derivatives can reduce oxidative injury and preneoplastic lesions in liver tissues. This indicates that similar compounds might exhibit protective effects against liver cancer, supporting their use in hepatoprotective therapies.

Antiviral Properties

Studies have highlighted the potential of N-heterocycles as antiviral agents. Compounds with structural similarities to this purine derivative have demonstrated significant activity against viral replication mechanisms, indicating their potential role in antiviral drug development.

Synthesis and Retrosynthesis Analysis

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or DNA/RNA binding, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 9

The tert-butyl group at the 4-position of the phenyl ring (R1) in the target compound introduces substantial steric bulk compared to analogs. For instance, 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 64440-99-9) substitutes R1 with a smaller 4-methylphenyl group (C14H13N5O2), likely enhancing solubility but reducing lipophilicity . Conversely, the tert-butyl group in the target compound (C20H20N5O3) may improve membrane permeability and target binding affinity due to hydrophobic interactions.

Substituent Effects at Position 2

The furan-2-yl group at position 2 (R2) distinguishes the target compound from analogs with methyl (e.g., CAS 64440-99-9) or aryl-amino substituents. The furan ring in the target compound balances moderate polarity with π-π stacking capabilities, advantageous for both solubility and target engagement.

Combined Substituent Impact

Comparing 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-21-6, C21H19N5O4), which has ethoxy and methoxy groups at R2 and R1, respectively, highlights the role of electron-donating substituents. The ethoxy group may stabilize the molecule via resonance effects, whereas the target compound’s tert-butyl and furan groups prioritize steric shielding and aromatic interactions .

Data Table: Structural and Functional Comparison

Research Findings

- Synthetic Accessibility: The target compound’s synthesis may parallel methods for analogs like CAS 64440-99-9, involving S-alkylation and cyclization in THF .

- The tert-butyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets, while the furan’s π-system could stabilize ligand-receptor interactions .

- Manufacturing Considerations : Analogous compounds like CAS 869069-21-6 highlight the importance of scalable processes and high purity, achievable via advanced CRO platforms .

Biological Activity

9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on various research findings.

- Molecular Formula : C22H20N6O4

- Molecular Weight : 432.4 g/mol

- IUPAC Name : 9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide

Antimicrobial Activity

Research indicates that compounds containing purine and furan moieties exhibit notable antimicrobial properties. In studies assessing the antibacterial effects of related compounds:

- Activity Against Gram-positive and Gram-negative Bacteria : The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like streptomycin and tetracycline .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various models. In a carrageenan-induced rat model:

- Inhibition of Pro-inflammatory Cytokines : The compound exhibited a dose-dependent reduction in pro-inflammatory cytokines, suggesting its utility as a COX-2 inhibitor .

Anticancer Activity

The anticancer properties of 9-(4-tert-butylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have also been investigated:

- Cell Proliferation Inhibition : Studies on human cancer cell lines (e.g., MDA-MB468 and HeLa) revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating strong cytotoxicity against these cancer cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB468 | 0.15 ± 0.05 |

| HeLa | 0.20 ± 0.03 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Topoisomerase I : The compound has been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and cell division in cancer cells .

- Membrane Disruption : Some studies suggest that the compound may disrupt cellular membranes, leading to increased apoptosis in cancer cells .

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several derivatives of purine compounds, including our target compound, against a panel of bacterial strains. Results indicated that modifications at the furan position enhanced antibacterial activity significantly .

- Anti-inflammatory Model : In another study involving an inflammatory rat model, the administration of the compound resulted in a marked decrease in paw edema, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.